REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1C(O)=O)=[CH:9][C:8]([I:15])=[CH:7][CH:6]=2.[N+](C1C=CC=CC=1)([O-])=O.CCN(C(C)C)C(C)C>>[I:15][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[N:4]=[CH:3][C:2]([OH:1])=[CH:11]2
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Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
OC=1C=NC2=CC=C(C=C2C1C(=O)O)I
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Name
|
|
Quantity
|
143 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
suspension
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
210 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was completely dissolved
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Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to rt
|
Type
|
CUSTOM
|
Details
|
solvent was removed as much as possible in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product was redissolved in DCM/MeOH
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
The solid was rinsed with hexane
|
Type
|
CUSTOM
|
Details
|
either and dried as brownish solid
|
Type
|
CUSTOM
|
Details
|
The filtrate was removed excess solvent
|
Type
|
CUSTOM
|
Details
|
purified
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |